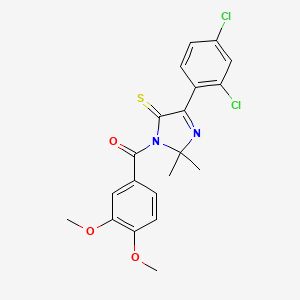
(4-(2,4-dichlorophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(3,4-dimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are widely used in medicinal chemistry due to their therapeutic properties .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains dichlorophenyl and dimethoxyphenyl groups, which can influence the compound’s reactivity and properties .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of electron-withdrawing and electron-donating groups can significantly influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
- Synthesis and Antioxidant Activity of New Thiazole Analogues: A study by (Reddy et al., 2015) explored the synthesis of new thiazole analogues with urea, thiourea, and selenourea functionalities. These compounds, including variants similar to the queried chemical, showed significant in vitro antioxidant activity.
Antimicrobial and Anticancer Agents
- Novel Pyrazole Derivatives as Antimicrobial and Anticancer Agents: Research by (Hafez et al., 2016) highlighted the synthesis of new pyrazole derivatives, which exhibited higher anticancer activity than some reference drugs and also showed promising antimicrobial properties.
Spectral Characterization and Docking Studies
- Synthesis, Spectral Characterization, DFT, and Docking Studies: A study conducted by (Shahana & Yardily, 2020) focused on the synthesis and characterization of novel compounds, including imidazolyl and thiophene derivatives. The research included density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds.
Reactivity Towards Sulfur- and Oxygen-Containing Nucleophiles
- Synthesis and Study of Reactivity: The research by (Pouzet et al., 1998) involved the synthesis of compounds like (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone. It examined their reactivity with sulfur- and oxygen-containing nucleophiles, contributing to the understanding of the chemical properties and potential applications of similar compounds.
Photochromism and Antioxidant Properties
Synthesis and Photochromism of Dimers
A study by (Bai et al., 2010) synthesized derivatives of imidazolyl and studied their photochromism in solutions, contributing to the understanding of the optical properties of such compounds.
Synthesis and Antioxidant Properties of Phenol Derivatives
Research by (Çetinkaya et al., 2012) focused on synthesizing and studying the antioxidant properties of phenol derivatives, including derivatives of dihydroxyphenyl methanone, providing insights into their potential as antioxidants.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-20(2)23-17(13-7-6-12(21)10-14(13)22)19(28)24(20)18(25)11-5-8-15(26-3)16(9-11)27-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLFXOZFUCBCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=S)N1C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)
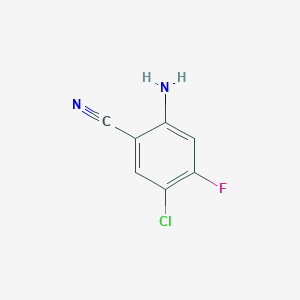

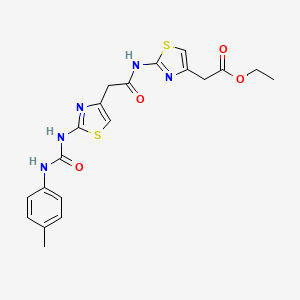
![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)
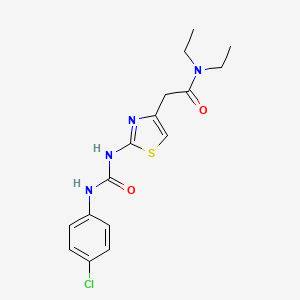


![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)
![1-[(4-Bromophenyl)sulfonyl]-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2704349.png)
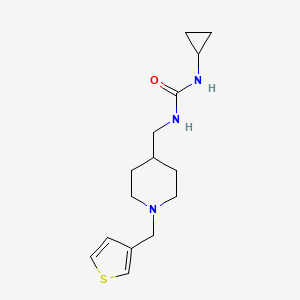

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)